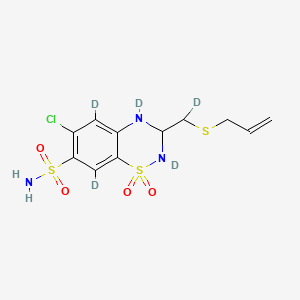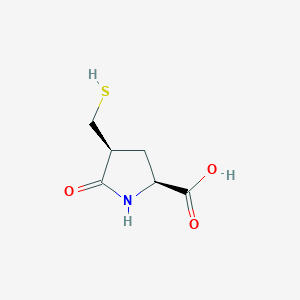
ML133 HCL
Übersicht
Beschreibung
Diese Verbindung wird in der wissenschaftlichen Forschung häufig verwendet, um die Regulation der Membranerregbarkeit und der Zellsignalisierung zu untersuchen, die an Kaliumkanälen beteiligt sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ML133-Hydrochlorid umfasst die Reaktion von 1-Naphthylmethylamin mit 4-Methoxybenzylchlorid in Gegenwart einer Base, gefolgt von der Zugabe von Salzsäure, um das Hydrochloridsalz zu bilden. Die Reaktionsbedingungen umfassen typischerweise:
Lösungsmittel: Wasserfreies Dichlormethan
Base: Natriumhydroxid oder Kaliumcarbonat
Temperatur: Raumtemperatur
Reaktionszeit: Mehrere Stunden
Industrielle Produktionsmethoden
Die industrielle Produktion von ML133-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Großraumreaktoren: Um das erhöhte Volumen der Reaktanten aufzunehmen
Automatisierte Systeme: Für die präzise Steuerung der Reaktionsbedingungen
Wissenschaftliche Forschungsanwendungen
ML133-Hydrochlorid wird in der wissenschaftlichen Forschung ausgiebig verwendet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner Anwendungen umfassen:
Chemie: Untersuchung der Eigenschaften und des Verhaltens von Kaliumkanälen.
Biologie: Untersuchung der Rolle von Kaliumkanälen in zellulären Prozessen.
Medizin: Erforschung potenzieller therapeutischer Anwendungen für Erkrankungen im Zusammenhang mit Kaliumkanalfunktionsstörungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Kaliumkanäle abzielen
Wirkmechanismus
ML133-Hydrochlorid entfaltet seine Wirkung durch selektive Hemmung der Kir2-Familie von einwärtsgerichteten Kaliumkanälen. Die Verbindung bindet an die Kaliumkanäle, blockiert den Fluss von Kaliumionen und reguliert so die Membranerregbarkeit und die Zellsignalisierung. Die molekularen Zielstrukturen umfassen die Kanäle Kir2.1, Kir2.2, Kir2.3 und Kir2.6 .
Wirkmechanismus
Target of Action
The primary target of ML133 hydrochloride is the Kir2 family of inward rectifier potassium channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the duration of the action potential in excitable cells .
Mode of Action
ML133 hydrochloride acts as a selective inhibitor of the Kir2 family of inward rectifier potassium channels . It inhibits Kir2.1 with an IC50 of 1.8 μM at pH 7.4 and 290 nM at pH 8.5 . It exhibits little selectivity against other members of the kir2x family channels .
Biochemical Pathways
ML133 hydrochloride’s inhibition of the Kir2 family channels affects the potassium ion flow across the cell membrane . This can influence various cellular processes, including the regulation of membrane excitability .
Result of Action
By inhibiting the Kir2 family of inward rectifier potassium channels, ML133 hydrochloride can affect the regulation of membrane excitability . This could potentially influence the function of various cell types, including neurons and muscle cells .
Action Environment
The efficacy of ML133 hydrochloride is influenced by the pH of the environment . Its inhibitory effect on Kir2.1 is stronger at pH 8.5 compared to pH 7.4 . This suggests that the compound’s action could be influenced by the acidity or alkalinity of the cellular environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML133 hydrochloride involves the reaction of 1-naphthylmethylamine with 4-methoxybenzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Solvent: Anhydrous dichloromethane
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production of ML133 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification: Using techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML133-Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Methoxygruppe und der Aminogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Kann mit Reagenzien wie Lithiumaluminiumhydrid reduziert werden.
Substitution: Unterliegt nukleophilen Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden.
Wichtigste gebildete Produkte
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ML365: Ein weiterer selektiver Hemmer von Kaliumkanälen.
Dacarbazin: Wird in ähnlichen Forschungsanwendungen verwendet, jedoch mit unterschiedlichen molekularen Zielstrukturen.
Verapamilhydrochlorid: Ein Kalziumkanalblocker mit unterschiedlichen Wirkmechanismen
Einzigartigkeit
ML133-Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für die Kir2-Familie von Kaliumkanälen, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Kanäle macht, ohne andere Arten von Kaliumkanälen zu beeinflussen. Diese Selektivität unterscheidet es von anderen ähnlichen Verbindungen, die breitere oder weniger spezifische inhibitorische Wirkungen haben können .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQIBUUFXDPHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658031 | |
| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222781-70-5 | |
| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1222781-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML133 Hydrochloride interact with its target and what are the downstream effects?
A1: ML133 Hydrochloride acts as a Kir2.1 channel blocker. [] Kir2.1 channels are inwardly rectifying potassium channels that play a role in maintaining the resting membrane potential of cells. By blocking these channels, ML133 Hydrochloride disrupts the flow of potassium ions, which in the context of the study, helps prevent hypoxia-induced apoptosis in microglia BV2 cells. This protective effect is attributed to the modulation of apoptotic pathways, including the downregulation of pro-apoptotic proteins Bax and cleaved caspase-3, and upregulation of the anti-apoptotic protein Bcl-2. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)




![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)

